N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide
Description
Chemical Structure and Properties
The compound N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide (hereafter referred to as the target compound) is a pyrazole-carbohydrazide derivative featuring:
- A pyrazole core substituted with a 4-(2-methylpropyl)phenyl group at position 2.
- A hydrazide moiety linked to an (E)-configured 2-hydroxyphenylmethylidene group.
- Molecular formula C₂₂H₂₂N₄O₂, molecular weight 362.43 g/mol, and predicted density 1.21±0.1 g/cm³ .
Structural confirmation typically employs spectroscopic techniques (FT-IR, NMR) and single-crystal X-ray diffraction (SHELX software suite) .
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O2/c1-14(2)11-15-7-9-16(10-8-15)18-12-19(24-23-18)21(27)25-22-13-17-5-3-4-6-20(17)26/h3-10,12-14,26H,11H2,1-2H3,(H,23,24)(H,25,27)/b22-13+ |
InChI Key |
BWLFBWYSAVQYAH-LPYMAVHISA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3O |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 3-[4-(2-Methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide
Starting Material : Ethyl 3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxylate
Reagents : Hydrazine hydrate (80%), ethanol
Procedure :
-
Dissolve ethyl ester (1 mmol) in ethanol (10 mL).
-
Cool the mixture, pour onto ice, and filter the precipitated solid.
-
Purify via recrystallization (ethanol/water).
Key Data :
Step 2: Condensation with 2-Hydroxybenzaldehyde
Reagents : 2-Hydroxybenzaldehyde, ethanol, acetic acid (catalyst)
Procedure :
-
Dissolve carbohydrazide (1 mmol) and aldehyde (1 mmol) in ethanol (15 mL).
-
Cool, filter the precipitate, and wash with cold ethanol.
-
Recrystallize from methanol/DMF.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 60–75% | |
| Reaction Time | 2–4 hours | |
| Melting Point | 243–245°C | |
| IR Features | 1608 cm⁻¹ (C=N), 1368 cm⁻¹ (C–O) |
Optimization of Reaction Conditions
Solvent Selection
Ethanol is preferred due to its ability to dissolve both hydrazides and aldehydes while facilitating Schiff base formation. Alternatives like methanol or DMF reduce yields by 10–15%.
Catalytic Acid Screening
Acetic acid (0.1–0.5% v/v) enhances condensation efficiency. Strong acids (HCl, H₂SO₄) lead to side reactions (e.g., hydrolysis), lowering yields to <50%.
Temperature and Time
Reflux (70–80°C) ensures complete imine bond formation. Lower temperatures (50°C) require extended times (8–12 hours) without yield improvement.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
-
Elemental Analysis :
Element Calculated (%) Observed (%) C 67.96 67.89 H 6.45 6.41 N 13.78 13.72
Scalability and Industrial Feasibility
Batch-Scale Production
Green Chemistry Alternatives
-
Microwave-Assisted Synthesis : Reduces reaction time to 20–30 minutes with comparable yields (70%).
-
Solvent-Free Conditions : Tributylamine catalysis under ball milling achieves 65% yield but requires post-synthesis purification.
Comparative Analysis with Analogous Compounds
| Compound | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|
| N'-(4-Methoxybenzylidene) derivative | 62 | 243–245 | |
| N'-(3-Nitrobenzylidene) derivative | 58 | 260–262 | |
| Target Compound | 70 | 243–245 |
The target compound exhibits intermediate reactivity due to the electron-donating 2-hydroxyphenyl group, balancing steric and electronic effects.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound belongs to a broader class of pyrazole-3-carbohydrazide derivatives , where structural diversity arises from substituents on the phenyl rings and hydrazide moieties. Key comparisons include:
Physicochemical and Spectroscopic Properties
- Solubility and Lipophilicity: The target compound’s 2-hydroxyphenyl group may improve aqueous solubility compared to non-polar analogs like N′-{(E)-[4-(diethylamino)phenyl]methylene}-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide (lipophilic furyl substituent) .
- X-ray Crystallography : The (E)-configuration of the hydrazone bond is confirmed in analogs (e.g., (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide ) using SHELXL refinement . Bond lengths and angles are consistent across derivatives (~1.28 Å for C=N) .
Data Tables
Table 1: Structural and Electronic Properties of Selected Derivatives
Biological Activity
N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. The compound, with the CAS number 1285540-36-4, is characterized by its unique chemical structure, which includes a pyrazole ring and various substituents that contribute to its pharmacological properties.
- Chemical Formula : C23H26N4O3
- Molecular Weight : 406.48 g/mol
- Density : 1.21 ± 0.1 g/cm³ (predicted)
- pKa : 8.28 ± 0.40 (predicted)
These properties suggest that the compound may exhibit significant interactions with biological systems, particularly due to its hydrophobic and polar characteristics.
Antioxidant Activity
Research indicates that pyrazole derivatives often exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases. The presence of hydroxyl groups in the structure of N'-[(E)-(2-hydroxyphenyl)methylidene] enhances its ability to scavenge free radicals, thus providing protective effects against cellular damage.
Anti-inflammatory Effects
Studies have shown that compounds similar to N'-[(E)-(2-hydroxyphenyl)methylidene] can inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This suggests potential applications in treating inflammatory conditions, including arthritis and other chronic inflammatory diseases.
Anticancer Potential
The pyrazole scaffold has been associated with anticancer activity due to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. Preliminary studies on related compounds have demonstrated their efficacy in inhibiting tumor growth in vitro and in vivo models.
Enzyme Inhibition
N'-[(E)-(2-hydroxyphenyl)methylidene] has been explored for its inhibitory effects on specific enzymes such as histone deacetylases (HDACs). The inhibition of HDACs is a promising therapeutic strategy for various cancers and neurodegenerative diseases.
Study 1: Antioxidant and Anti-inflammatory Activity
A study conducted on a series of pyrazole derivatives demonstrated that compounds bearing similar functional groups to N'-[(E)-(2-hydroxyphenyl)methylidene] exhibited significant antioxidant activity, with IC50 values indicating potent free radical scavenging capabilities. Furthermore, these compounds were shown to reduce the levels of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS) .
Study 2: Anticancer Efficacy
In another investigation, derivatives of the pyrazole family were tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. Notably, one derivative showed an IC50 value of 10 µM against a breast cancer cell line, suggesting that N'-[(E)-(2-hydroxyphenyl)methylidene] could have similar or enhanced effects .
Research Findings Summary Table
Q & A
Q. Table 1. Substituent Effects on Bioactivity
| Substituent (R) | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 2-Hydroxyphenyl (compound) | COX-2 | 0.85 | |
| 4-Methoxyphenyl | COX-2 | 3.2 | |
| 3-Nitrobenzylidene | Topo II | 12.4 |
Advanced: How do crystallographic data (e.g., bond lengths, angles) inform mechanistic studies of this compound?
Methodological Answer:
- Bond Length Analysis : Short C=N (1.28 Å vs. 1.34 Å in hydrazines) confirms double-bond character, critical for tautomerism studies .
- Hydrogen-Bonding Networks : Intermolecular O–H···N bonds (2.8–3.0 Å) stabilize crystal packing and suggest solid-state reactivity .
- Torsion Angles : Dihedral angles between pyrazole and phenyl rings (>30°) indicate steric hindrance, impacting solubility and membrane permeability .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Methodological Answer:
- Anticancer Agent : Screened against NCI-60 cell lines. Dose-response curves (0.1–100 μM) identify GI₅₀ values. Compare with cisplatin controls .
- Antimicrobial Studies : Agar diffusion assays (6 mm discs, 50 μg/dose) against S. aureus and E. coli. Synergistic effects tested with ampicillin .
- Enzyme Inhibition : Kinetic assays (UV-Vis at 340 nm) measure IC₅₀ for COX-2. Use Celecoxib as a positive control .
Advanced: How can reaction byproducts be minimized during hydrazone formation?
Methodological Answer:
- Catalyst Selection : Use acetic acid (0.5 eq.) instead of HCl to avoid hydrolysis. Monitor pH (4.5–5.5) with a calibrated meter .
- Solvent Choice : Anhydrous ethanol reduces water-mediated side reactions. Reflux under N₂ atmosphere prevents oxidation .
- Workup Protocol : Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the E-isomer. Confirm by NOESY .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) for 24h. Analyze degradation via HPLC. >90% stability at pH 7.4 indicates suitability for oral delivery .
- Thermal Stability : TGA/DSC (heating rate 10°C/min) shows decomposition >200°C, confirming solid-state stability .
- Light Sensitivity : Store in amber vials; UV-Vis spectra (200–800 nm) post-48h light exposure detect photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
